1-Chloro-3-ethoxy-5-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

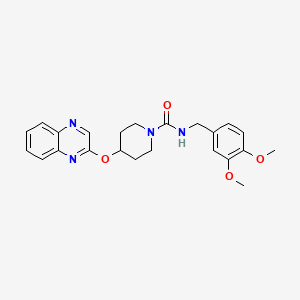

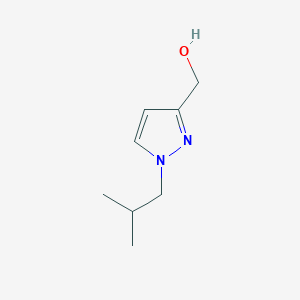

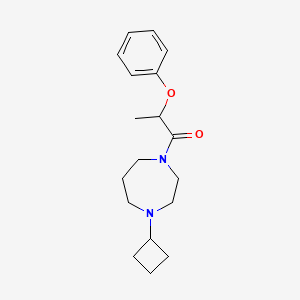

1-Chloro-3-ethoxy-5-nitrobenzene is a chemical compound with the CAS Number: 858855-23-9. It has a molecular weight of 201.61 . The IUPAC name for this compound is 1-chloro-3-ethoxy-5-nitrobenzene .

Molecular Structure Analysis

The molecular structure of 1-Chloro-3-ethoxy-5-nitrobenzene is represented by the linear formula C8H8ClNO3 . The InChI code for this compound is 1S/C8H8ClNO3/c1-2-13-8-4-6 (9)3-7 (5-8)10 (11)12/h3-5H,2H2,1H3 .Scientific Research Applications

Synthesis and Chemical Interaction

Ethoxylation of p-Chloronitrobenzene 1-Chloro-3-ethoxy-5-nitrobenzene can be synthesized through the ethoxylation of p-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation. This reaction demonstrates the efficacy of phase-transfer catalysts and ultrasound in nucleophilic substitution reactions. The reaction kinetics are influenced by various factors including the amount of catalyst, quaternary ammonium salts, agitation speed, and temperature (Wang & Rajendran, 2007).

Isotopic Abundance Analysis The compound has been studied for its isotopic abundance ratios of PM+1/PM, PM+2/PM, and PM+3/PM using gas chromatography-mass spectrometry. The findings suggest potential alterations in the compound's physicochemical and thermal properties, possibly influencing the rate of chemical reactions (Trivedi et al., 2016).

Biological and Environmental Applications

Microbial Degradation 1-Chloro-3-ethoxy-5-nitrobenzene has been used as a sole source of carbon, nitrogen, and energy for certain bacterial strains. Research indicates its microbial degradation, where specific strains can transform it into different products depending on the environmental conditions (Shah, 2014).

Electrochemical Sensing The compound has been investigated in the context of electrochemical sensors. For instance, studies have explored the use of β-cyclodextrin/carbon nanohorn nanohybrids for sensitive electrochemical sensing of 1-chloro-4-nitrobenzene, highlighting its significance in environmental monitoring due to the substance's presence in agricultural and economic activities (Kingsford et al., 2018).

Safety and Hazards

Future Directions

The future directions of synthetic chemistry, including the synthesis of compounds like 1-Chloro-3-ethoxy-5-nitrobenzene, involve improving the ability of synthesis and enhancing the application of synthesis . This includes developing higher selectivity, higher efficiency, and more environmentally friendly processes .

Mechanism of Action

Target of Action

It is known that nitrobenzene compounds often interact with various enzymes and proteins within the cell .

Mode of Action

The mode of action of 1-Chloro-3-ethoxy-5-nitrobenzene is likely to involve electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Nitrobenzene compounds are known to interact with various biochemical pathways, potentially affecting cellular processes .

Pharmacokinetics

It is known that nitrobenzene compounds generally have low volatility and are less soluble in water . These properties could affect the bioavailability of the compound.

Result of Action

Nitrobenzene compounds are known to have various effects at the molecular and cellular level, potentially affecting cell proliferation and other cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Chloro-3-ethoxy-5-nitrobenzene. For instance, the compound’s solubility in different solvents can affect its distribution in the environment . Additionally, the compound’s stability could be influenced by factors such as temperature and pH .

properties

IUPAC Name |

1-chloro-3-ethoxy-5-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8-4-6(9)3-7(5-8)10(11)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSMARXRTYCKNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363867.png)

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2363870.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2363874.png)

![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2363875.png)

![N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide](/img/structure/B2363876.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile](/img/structure/B2363881.png)